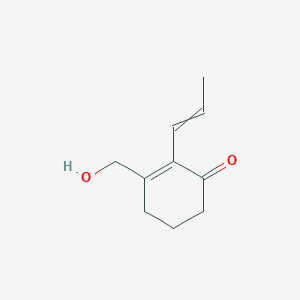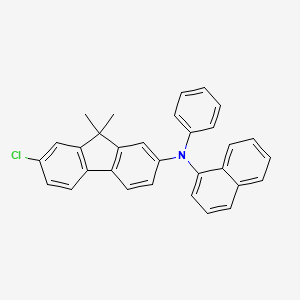
7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine is an organic compound that belongs to the class of fluorenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluorene Core: Starting with a fluorene derivative, the core structure is often synthesized through Friedel-Crafts alkylation or acylation reactions.
Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Substitution Reactions: The naphthalen-1-yl and phenyl groups can be introduced through nucleophilic substitution reactions using appropriate aryl halides and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the aromatic rings or the nitrogen atom, potentially forming amines or reduced aromatic systems.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, organometallic reagents, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a wide range of substituted fluorenes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, derivatives of fluorenes are often explored for their pharmacological properties. This compound could be investigated for its potential as a therapeutic agent or as a precursor to drug candidates.
Industry
In the industrial sector, the compound may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In materials science, its electronic properties would be of primary interest, affecting how it interacts with light and other electromagnetic radiation.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dimethyl-9H-fluorene: A simpler fluorene derivative without the chloro, naphthalen-1-yl, and phenyl substitutions.
7-Chloro-9H-fluorene: Lacks the dimethyl and aryl substitutions.
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine: Similar but without the chloro and naphthalen-1-yl groups.
Uniqueness
7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine is unique due to the combination of its chloro, naphthalen-1-yl, and phenyl substitutions, which may impart distinct electronic, steric, and chemical properties compared to its simpler analogs.
Propiedades
Número CAS |
605630-44-2 |
|---|---|
Fórmula molecular |
C31H24ClN |
Peso molecular |
446.0 g/mol |
Nombre IUPAC |
7-chloro-9,9-dimethyl-N-naphthalen-1-yl-N-phenylfluoren-2-amine |
InChI |
InChI=1S/C31H24ClN/c1-31(2)28-19-22(32)15-17-26(28)27-18-16-24(20-29(27)31)33(23-11-4-3-5-12-23)30-14-8-10-21-9-6-7-13-25(21)30/h3-20H,1-2H3 |
Clave InChI |
WGMOUGYRQZKLKL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


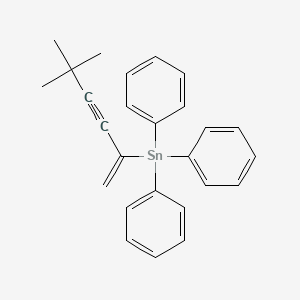
![2-([1,1'-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B12599520.png)
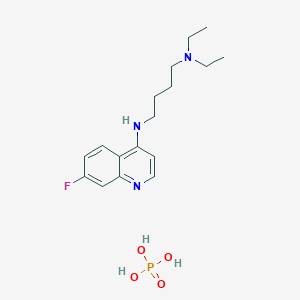
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene)](/img/structure/B12599532.png)
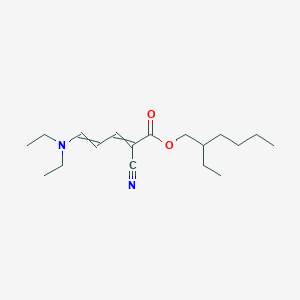
![5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12599544.png)
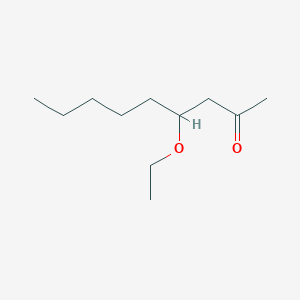
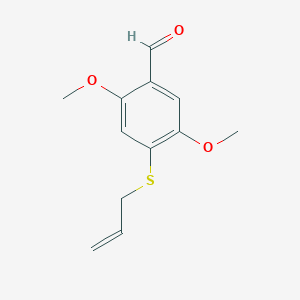
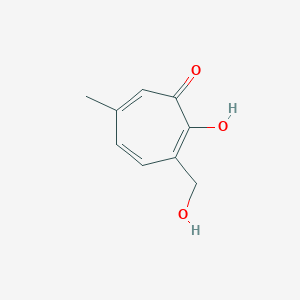
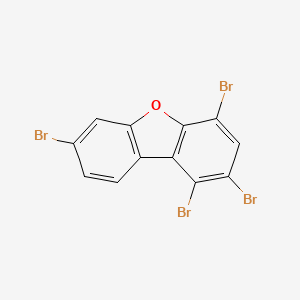
![1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B12599582.png)
![Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-](/img/structure/B12599596.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599597.png)
